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Cat. No.: B10826851 Get Quote

Pharmacological Profile of Prosidol: A Technical
Guide
Introduction

Prosidol (Propionylphenylethoxyethylpiperidine) is a synthetic opioid analgesic developed in

Russia in the 1990s as an analogue of prodine and related to pethidine.[1] It is utilized primarily

for the management of moderate to severe pain, including chronic pain associated with

oncology.[1] Prosidol is classified as a narcotic analgesic and is an agonist predominantly at

the mu (µ) opioid receptors.[2][3] This technical guide provides a comprehensive overview of

the pharmacological profile of Prosidol, intended for researchers, scientists, and professionals

in drug development. While extensive clinical use is documented in some regions, detailed

preclinical quantitative data on receptor binding and functional potency are not widely available

in peer-reviewed literature. This guide consolidates the available information and presents

standardized methodologies for its characterization.

General Physicochemical and Pharmacological
Properties

Chemical Name: [1-(2-ethoxyethyl)-4-phenylpiperidin-4-yl] propanoate[1]

Molecular Formula: C₁₈H₂₇NO₃[1]
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Molecular Weight: 305.42 g/mol [1]

Pharmacological Class: Opioid Analgesic[2]

Mechanism of Action: Primarily a µ-opioid receptor agonist.[1][2][3]

Receptor Binding Profile
Prosidol's primary mechanism of action is through its agonist activity at µ-opioid receptors in

the central nervous system.[1][2] Specific quantitative binding affinities (Ki values) for Prosidol
at the mu (µ), delta (δ), and kappa (κ) opioid receptors are not readily available in public-

domain scientific literature. For a complete pharmacological profile, these values would be

determined using competitive radioligand binding assays.

Table 1: Opioid Receptor Binding Affinity (Illustrative) Note: The following table is illustrative as

specific data for Prosidol is not available. Values are typically presented as the mean inhibitor

concentration (Ki) ± SEM.

Compound
µ-Opioid Receptor
(Ki, nM)

δ-Opioid Receptor
(Ki, nM)

κ-Opioid Receptor
(Ki, nM)

Prosidol Data not available Data not available Data not available

Morphine (Example) 1.0 ± 0.1 200 ± 25 30 ± 4

Fentanyl (Example) 0.38 ± 0.04 18 ± 2 1600 ± 150

In Vitro Functional Activity
The agonist activity of Prosidol at the µ-opioid receptor leads to the inhibition of adenylyl

cyclase and modulation of ion channels through the activation of G-proteins (Gαi/Gαo).[4] The

potency (EC₅₀) and efficacy (Eₘₐₓ) of this functional activity are critical parameters. While

Prosidol is confirmed as a µ-agonist, specific EC₅₀ values from functional assays such as the

[³⁵S]GTPγS binding assay have not been publicly reported.

Table 2: In Vitro Functional Potency and Efficacy (Illustrative) Note: This table illustrates how

data from a [³⁵S]GTPγS binding assay would be presented. Efficacy is often expressed relative

to a standard full agonist like DAMGO.
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Compound Receptor Potency (EC₅₀, nM)
Efficacy (Eₘₐₓ, % of
DAMGO)

Prosidol µ-Opioid Data not available Data not available

DAMGO (Example) µ-Opioid 50 ± 5 100%

Morphine (Example) µ-Opioid 70 ± 8 85%

Buprenorphine

(Example)
µ-Opioid 2 ± 0.3 50% (Partial Agonist)

In Vivo Pharmacological Profile
Prosidol exhibits significant analgesic effects. Clinical data indicates its analgesic duration is

approximately 4-6 hours.[2][3] Its analgesic properties have been described as being

comparable to tramadol.[1] Quantitative data on its analgesic potency (e.g., ED₅₀ values) from

preclinical animal models, such as the hot-plate or tail-flick tests, are not available in the

reviewed literature.

Table 3: In Vivo Analgesic Potency in Rodent Models (Illustrative) Note: This table

demonstrates the typical presentation of in vivo analgesic data.

Compound Test Model
Route of
Administration

Potency (ED₅₀,
mg/kg)

Prosidol Data not available Data not available Data not available

Morphine (Example) Mouse Hot-Plate Subcutaneous (s.c.) 5.0 ± 0.5

Morphine (Example) Rat Tail-Flick Subcutaneous (s.c.) 2.5 ± 0.3

Pharmacokinetics (ADME)
Available data from Russian pharmaceutical sources provide the following pharmacokinetic

profile for Prosidol.[2][3][5][6]

Table 4: Summary of Prosidol Pharmacokinetic Parameters
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Parameter Value Source

Absorption
Well absorbed via various

routes.
[3][5][6]

Plasma Protein Binding 40% [2][3][5]

Metabolism

Hepatic; metabolized to

inactive glucuronidated

metabolites.

[2][3][5]

Elimination

Primarily renal, as both

metabolites and unchanged

drug.

[2][3][5]

Analgesic Duration 4 - 6 hours [2][3]

Side Effect Profile
As a µ-opioid receptor agonist, Prosidol shares a side effect profile common to other opioids.

These effects include nausea, vomiting, dizziness, headache, dry mouth, and hypotension.[7] A

notable characteristic mentioned in prescribing information is that its respiratory depressant

effect is significantly weaker than that of morphine.[2][3] Long-term use can lead to the

development of tolerance and dependence.[3]

Signaling Pathways and Experimental Workflows
Signaling Pathway
The binding of Prosidol to the µ-opioid receptor, a G-protein coupled receptor (GPCR),

initiates an intracellular signaling cascade. This primarily involves the activation of the inhibitory

G-protein, Gαi/o.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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